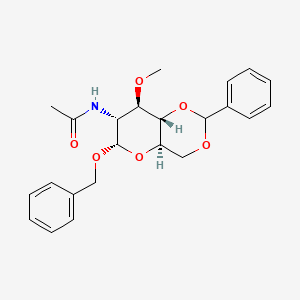

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside: is a complex carbohydrate derivative that has garnered significant interest in the fields of glycobiology and medicinal chemistry. This compound is known for its role as a building block in the synthesis of various glycosidic drugs and biochemical reagents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by selective acylation and benzylationThe final step involves the methylation of the 3-hydroxyl group .

Industrial Production Methods: Industrial production of this compound is generally carried out in batch reactors under controlled conditions. The reaction conditions include maintaining a temperature range of 50-70°C and using solvents such as pyridine or dimethylformamide. The purity of the final product is ensured through recrystallization and high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and acetamido groups.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Carbohydrate Chemistry

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside serves as an essential synthetic intermediate for the preparation of various oligosaccharides and glycosides. Its ability to undergo glycosylation reactions makes it valuable for constructing complex carbohydrate structures.

Case Study: Synthesis of Disaccharides

In a notable study, this compound was utilized to synthesize disaccharide derivatives through glycosylation reactions. For instance, the compound was reacted with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide to yield specific disaccharides. The structure of these products was confirmed using NMR spectroscopy, highlighting the compound's utility in synthesizing biologically relevant carbohydrates .

Anticonvulsant Activity

Recent research has indicated that derivatives of this compound exhibit anticonvulsant properties. This has sparked interest in its potential application in developing new anticonvulsant medications.

Research Findings

A study demonstrated that certain derivatives showed significant activity in animal models of seizures, surpassing traditional anticonvulsants like phenobarbital in efficacy. The structure-activity relationship (SAR) analysis revealed that modifications at specific sites on the benzyl group could enhance anticonvulsant activity .

The compound has been explored for its biological activities beyond anticonvulsant effects. It has shown promise in modulating various biological pathways, making it a candidate for further pharmacological studies.

Potential Applications in Drug Development

The ability of this compound to interact with biological targets suggests its potential application in drug development for conditions such as neuropathic pain and other neurological disorders .

Wirkmechanismus

The mechanism of action of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can inhibit or modify the activity of these enzymes, thereby affecting the synthesis and function of glycoproteins and glycolipids . The pathways involved include the inhibition of bacterial cell wall synthesis and the disruption of glycan-protein interactions .

Vergleich Mit ähnlichen Verbindungen

- Benzyl 2-Acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside

- Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

- Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

Comparison:

- Benzyl 2-Acetamido-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranoside: Similar in structure but differs in the configuration at the 2-position, affecting its biological activity and applications.

- Benzyl 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: Contains an additional benzyl group at the 3-position, which can influence its reactivity and interaction with enzymes.

- Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: Differs in the anomeric configuration, which can alter its binding affinity and specificity for certain biological targets.

Conclusion

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of glycosidic drugs and biochemical reagents, as well as in the study of carbohydrate-protein interactions.

Biologische Aktivität

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside (commonly referred to as BzAcGlc) is a synthetic oligosaccharide that has garnered attention for its potential biological activities. This compound is characterized by its complex carbohydrate structure, which plays a crucial role in various biochemical interactions and applications.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

- CAS Number : 116696-66-3

- IUPAC Name : N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Biological Activity Overview

BzAcGlc exhibits several biological activities that are relevant in medicinal chemistry and biochemistry. Notably, it has been studied for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.

Glycosylation Reactions

BzAcGlc functions effectively as a glycosyl donor due to its ability to participate in glycosylation reactions with high stereoselectivity. Research indicates that the presence of the benzylidene group enhances the reactivity of the compound, allowing for selective formation of glycosidic bonds. This selectivity is crucial in the synthesis of oligosaccharides that can mimic natural glycans involved in biological processes.

Case Studies and Research Findings

- Glycosylation Selectivity :

- Biological Implications :

- Synthetic Applications :

Data Table: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18-,19-,20-,21-,22?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWUPDKLMGPJJS-UWPRFDSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.